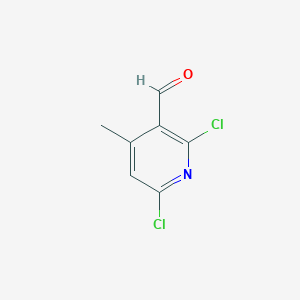

2,6-Dichloro-4-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHRJWIUZARPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551195 | |

| Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-70-7 | |

| Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Uncharted: A Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylnicotinaldehyde

A Senior Application Scientist's Perspective on a Sparsely Documented Intermediate

Disclaimer: Detailed public scientific literature on the specific chemical and physical properties of 2,6-Dichloro-4-methylnicotinaldehyde is notably scarce. This guide, therefore, adopts a first-principles approach, combining foundational organic chemistry, data from analogous structures, and insights from its patented use as a synthetic intermediate to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Intermediate

This compound is a substituted pyridine derivative that has appeared in chemical literature primarily as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring with two electron-withdrawing chlorine atoms, a methyl group, and a reactive aldehyde functional group, suggests a unique profile of reactivity and potential for diverse chemical transformations. This guide will delve into its inferred properties, plausible synthetic routes, and predicted reactivity, offering a robust framework for its utilization in research and development.

Molecular Structure and Inferred Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₇H₅Cl₂NO, is the primary determinant of its chemical behavior.[2][3] The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature profoundly influences its reactivity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Reported Value | Comparison Compounds |

| Molecular Weight | 190.03 g/mol [2] | 2,6-Dichloropyridine-3-carboxaldehyde: 176.00 g/mol [4] |

| Melting Point (°C) | Predicted: 70-90 | 2,6-Dichloropyridine-3-carboxaldehyde: 74-75[5] |

| Boiling Point (°C) | Predicted: >200 | 2,6-Dichloropyridine: 211-212[6] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), sparingly soluble in water. | General observation for similar chlorinated pyridines. |

The presence of the aldehyde group provides a key site for a multitude of chemical reactions, while the dichloropyridine core is susceptible to nucleophilic aromatic substitution. The methyl group can also be a site for oxidation or other functionalization.

Synthesis and Characterization: Charting a Course

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered: introduction of the aldehyde group onto a pre-existing 2,6-dichloro-4-methylpyridine scaffold, or modification of a pre-functionalized dichloropyridine.

Diagram 1: Proposed Retrosynthetic Analysis

Caption: Retrosynthetic routes to this compound.

Pathway A: Oxidation of 2,6-Dichloro-4-methylpyridine

This is arguably the most direct approach. The synthesis would begin with the chlorination of 4-methylpyridine (γ-picoline), a readily available starting material.[7]

Diagram 2: Workflow for Oxidation Pathway

Caption: Proposed workflow for the synthesis via oxidation.

Hypothetical Protocol 1: Synthesis of this compound via Oxidation

Step 1: Synthesis of 2,6-Dichloro-4-methylpyridine

-

Rationale: Direct chlorination of pyridines can be challenging and often leads to a mixture of products.[6][8] A common industrial method involves high-temperature chlorination.[9]

-

Procedure:

-

Charge a high-pressure reactor with 4-methylpyridine.

-

Heat the reactor to 180-300°C.

-

Introduce chlorine gas into the reactor at a controlled rate. The reaction can be initiated by UV light.[8]

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Purify the crude product by distillation to isolate 2,6-dichloro-4-methylpyridine.

-

Step 2: Oxidation to this compound

-

Rationale: The oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. Metal-catalyzed oxidations are common.[10][11][12] A Swern oxidation of the corresponding benzyl alcohol is also a viable, milder alternative.[13]

-

Procedure (Direct Oxidation):

-

Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent (e.g., acetic acid).

-

Add a catalytic amount of a metal oxide catalyst (e.g., V₂O₅-based).[11]

-

Heat the reaction mixture under an oxygen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

Upon completion, cool the reaction, filter the catalyst, and extract the product.

-

Purify the crude aldehyde by column chromatography.

-

Pathway B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16][17] While the dichloropyridine ring is electron-deficient, the activating effect of the methyl group might allow for this transformation.

Hypothetical Protocol 2: Synthesis via Vilsmeier-Haack Reaction

-

Rationale: This reaction introduces the formyl group directly onto the pyridine ring. The regioselectivity will be directed by the existing substituents.

-

Procedure:

-

To a solution of 2,6-dichloro-4-methylpyridine in an appropriate solvent (e.g., DMF, 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0°C to form the Vilsmeier reagent in situ.[18]

-

Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium acetate solution).

-

Extract the product with an organic solvent.

-

Purify the crude aldehyde by column chromatography.

-

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aldehyde proton (~10 ppm, singlet), Aromatic proton (~7.5 ppm, singlet), Methyl protons (~2.5 ppm, singlet). | The chemical shifts are influenced by the electron-withdrawing nature of the substituents and the pyridine ring.[19][20][21] |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm), Methyl carbon (~20 ppm). | The positions of the signals are characteristic of the functional groups present.[19][20][21] |

| IR (Infrared) | Strong C=O stretch (~1700 cm⁻¹), C-H stretches (~2820 and 2720 cm⁻¹ for aldehyde), Aromatic C=C and C=N stretches (1400-1600 cm⁻¹). | These absorption bands are indicative of the key functional groups in the molecule.[22][23] |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 189/191/193 with a characteristic isotopic pattern for two chlorine atoms. | The isotopic distribution of chlorine provides a clear signature for its presence.[23] |

Chemical Reactivity: A Versatile Building Block

The chemical reactivity of this compound is dictated by its three key structural features: the aldehyde group, the dichloropyridine core, and the methyl group.

Diagram 3: Reactivity Map

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:91591-70-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 10. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,6-Dichloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methylnicotinaldehyde, with the CAS Number 91591-70-7, is a halogenated pyridine derivative that serves as a crucial, yet specialized, building block in the landscape of modern organic synthesis.[1] Its unique molecular architecture, characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and a reactive aldehyde functionality, presents a versatile scaffold for the construction of complex molecular entities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and potential applications, particularly in the realms of medicinal chemistry and agrochemical development. In the absence of extensive published experimental data for this specific molecule, this guide integrates information from closely related analogues and computational predictions to offer a robust resource for researchers.

Molecular Structure and Identification

The fundamental structure of this compound comprises a central pyridine ring. The nitrogen atom in the ring, along with the two electron-withdrawing chlorine atoms at positions 2 and 6, significantly influences the electron density and reactivity of the molecule. The presence of a methyl group at the 4-position and an aldehyde group at the 3-position further diversifies its chemical properties.

The key identifiers for this compound are:

-

Systematic Name: 2,6-Dichloro-4-methylpyridine-3-carboxaldehyde[1]

-

CAS Number: 91591-70-7[1]

-

Molecular Formula: C₇H₅Cl₂NO[1]

-

Molecular Weight: 190.03 g/mol [1]

-

SMILES: O=CC1=C(C)C=C(Cl)N=C1Cl

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available in peer-reviewed literature. However, properties can be estimated based on data from structurally similar compounds and computational models. The presence of two chlorine atoms and a polar aldehyde group suggests moderate solubility in organic solvents and limited solubility in water.

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Weight | 190.03 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Melting Point | 108-112 °C (for the related nitrile) | [2][3] |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water | Analogy to related compounds[4] |

| LogP | 2.51 | Predicted |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Predicted |

Plausible Synthetic Pathways

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, established organic chemistry reactions provide logical and feasible routes.

Vilsmeier-Haack Formylation of 2,6-Dichloro-4-picoline

A highly plausible method for the introduction of an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[5][6][7][8] The starting material would be 2,6-dichloro-4-picoline. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), acts as the formylating agent.

The proposed workflow is as follows:

Caption: Proposed Vilsmeier-Haack Synthesis Workflow

Causality Behind Experimental Choices:

-

Choice of Reagents: Phosphorus oxychloride and DMF are the classic and most common reagents for generating the Vilsmeier reagent due to their reliability and commercial availability.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent. The temperature can be varied to control the rate of reaction.

-

Workup: Aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.

Oxidation of 2,6-Dichloro-4-methyl-3-(hydroxymethyl)pyridine

An alternative route would involve the oxidation of the corresponding primary alcohol. This two-step approach would first require the synthesis of the alcohol, followed by its oxidation to the aldehyde.

Step 1: Synthesis of the Alcohol Intermediate (Not detailed here, but could involve reduction of a corresponding carboxylic acid or ester).

Step 2: Oxidation of the Alcohol

Various mild oxidizing agents can be employed to convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

-

Dess-Martin Periodinane (DMP): A highly selective and mild oxidant for primary alcohols.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.

-

Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though its chromium content raises environmental concerns.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of published experimental spectra, computational prediction tools provide valuable insights for the structural verification of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with two distinct signals in the aromatic and aliphatic regions, in addition to the aldehyde proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 | Singlet | 1H | Aromatic proton (H-5) |

| ~2.6 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Predictions are based on standard chemical shift values and substituent effects. The actual spectrum may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~155 | C-2 (C-Cl) |

| ~152 | C-6 (C-Cl) |

| ~145 | C-4 (C-CH₃) |

| ~130 | C-3 (C-CHO) |

| ~125 | C-5 |

| ~20 | Methyl Carbon (-CH₃) |

Note: These are estimated chemical shifts. Quaternary carbons (C-2, C-3, C-4, C-6) will typically show weaker signals than protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key vibrational frequencies corresponding to the functional groups present.

| Predicted Frequency Range (cm⁻¹) | Vibration |

| 3050-3100 | C-H stretch (aromatic) |

| 2950-3000 | C-H stretch (methyl) |

| 2820-2850 & 2720-2750 | C-H stretch (aldehyde, Fermi doublet) |

| 1700-1725 | C=O stretch (aldehyde) |

| 1550-1600 | C=C and C=N stretches (pyridine ring) |

| 1000-1200 | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 190 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Plausible Fragmentation Pathways:

-

Loss of H·: [M-1]⁺

-

Loss of CHO·: [M-29]⁺

-

Loss of Cl·: [M-35]⁺ and [M-37]⁺

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of transformations, including:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding primary alcohol.

-

-

Dichloropyridine Ring: The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity of the chlorine atoms can be modulated by the electronic nature of the nucleophile and the reaction conditions.

Potential Applications:

While specific examples are not widely documented, compounds with this structural motif are frequently explored in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common feature in many biologically active molecules.

-

Agrochemicals: As a precursor for the development of new pesticides and herbicides.

The strategic placement of the functional groups allows for a modular approach to the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical research.

Safety and Handling

Based on the Safety Data Sheet (SDS) of the structurally similar 4,6-Dichloro-5-methylnicotinaldehyde, the following hazards should be considered. It is imperative to consult the specific SDS for this compound before handling.

-

GHS Classification:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

-

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in synthetic organic chemistry. Its combination of a reactive aldehyde group and two displaceable chlorine atoms on a pyridine scaffold offers chemists a versatile platform for the synthesis of a wide array of more complex molecules. While publicly available experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles, data from analogous structures, and computational predictions. This information serves as a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. CASPRE [caspre.ca]

- 3. Synthesis of dipicolinic acid from 2,6-diketopimelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of plausible and chemically sound synthesis pathways for 2,6-dichloro-4-methylnicotinaldehyde, a key heterocyclic building block in medicinal and agrochemical research. While a single, established route is not extensively documented in publicly available literature, this document consolidates information on the synthesis of analogous structures and applies fundamental principles of organic chemistry to propose viable synthetic strategies. The guide delves into the rationale behind experimental choices, offers detailed step-by-step protocols, and presents a comparative analysis of the proposed routes. All claims and methodologies are substantiated with citations to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

Substituted pyridine derivatives are of paramount importance in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties and structural features of the pyridine ring allow for a wide range of biological activities. This compound, with its specific substitution pattern, presents a versatile scaffold for further chemical modifications. The two chlorine atoms provide reactive sites for nucleophilic substitution, the methyl group influences the electronic and steric properties, and the aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive amination, oxidation, and olefination. This guide explores robust and adaptable methods for the synthesis of this valuable intermediate.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed, each commencing from a different precursor and employing distinct chemical transformations. The choice of a particular pathway may be dictated by the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Pathway A: Directed Ortho-metalation and Formylation of 2,6-Dichloro-4-methylpyridine

This pathway leverages the commercially available 2,6-dichloro-4-methylpyridine as the starting material and introduces the formyl group in a regioselective manner through directed ortho-metalation.

Directed ortho-metalation is a powerful technique for the functionalization of aromatic and heteroaromatic rings.[1][2] A directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2,6-dichloro-4-methylpyridine, the chloro substituents can act as weak directing groups. The lithiation is anticipated to occur at the C3 position, which is sterically less hindered than the C5 position. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.[3][4]

Caption: Pathway A: Directed ortho-metalation and formylation.

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reaction Setup: The flask is charged with a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Lithiating Agent: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway B: Synthesis from 2,6-Dichloro-4-methylnicotinic Acid

This pathway involves the initial synthesis of the corresponding carboxylic acid, followed by its reduction to the aldehyde.

The synthesis of substituted nicotinic acids is a well-established field. A plausible approach to 2,6-dichloro-4-methylnicotinic acid involves the cyclization of appropriate acyclic precursors to form a dihydroxynicotinonitrile, followed by chlorination and hydrolysis.[5] Alternatively, direct oxidation of the 3-methyl group of a suitable precursor could be explored. Once the nicotinic acid is obtained, it can be converted to the aldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging; therefore, a two-step process is generally preferred. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride for the acid chloride or diisobutylaluminum hydride (DIBAL-H) for the ester.[6][7]

Caption: Pathway B: From the corresponding nicotinic acid.

Part 1: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid (A representative protocol based on analogous syntheses)

-

Chlorination of a Dihydroxy Precursor: 2,6-Dihydroxy-4-methylnicotinonitrile (1.0 eq) is heated with excess phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-methylnicotinonitrile.[5]

-

Hydrolysis of the Nitrile: The resulting 2,6-dichloro-4-methylnicotinonitrile is subjected to acidic or basic hydrolysis to afford 2,6-dichloro-4-methylnicotinic acid.

Part 2: Conversion of the Carboxylic Acid to the Aldehyde

-

Formation of the Acid Chloride: 2,6-Dichloro-4-methylnicotinic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride until the evolution of gas ceases. The excess reagent is removed under reduced pressure to yield the crude acid chloride.

-

Reduction to the Aldehyde: The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF is added dropwise. The reaction is stirred at -78 °C for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirred until two clear layers are formed. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Pathway C: Reduction of 2,6-Dichloro-4-methylnicotinonitrile

This pathway utilizes the known 2,6-dichloro-4-methylnicotinonitrile and reduces the nitrile group to a formyl group.

The reduction of a nitrile to an aldehyde can be achieved using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation.[6] The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed upon work-up to yield the aldehyde. Careful control of the reaction conditions, particularly the temperature and stoichiometry of the reducing agent, is crucial to prevent over-reduction to the corresponding amine.

Caption: Pathway C: Reduction of the corresponding nicotinonitrile.

-

Reaction Setup: A solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in an anhydrous, non-protic solvent such as toluene or dichloromethane is prepared in a flame-dried, nitrogen-purged flask.

-

Cooling: The solution is cooled to -78 °C.

-

Addition of DIBAL-H: A solution of DIBAL-H (1.1-1.5 eq) in a suitable solvent is added dropwise, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water and an aqueous solution of a mild acid (e.g., 1 M HCl). The mixture is allowed to warm to room temperature and stirred vigorously.

-

Extraction and Purification: The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: Ortho-metalation | Pathway B: From Nicotinic Acid | Pathway C: From Nicotinonitrile |

| Starting Material Availability | Readily available | May require multi-step synthesis | Synthesis has been reported |

| Number of Steps | 1 (from 2,6-dichloro-4-methylpyridine) | Multiple steps | 1 (from the nitrile) |

| Potential Challenges | Regioselectivity of lithiation, handling of organolithium reagents | Overall yield of the multi-step synthesis, harsh conditions for hydrolysis | Over-reduction to the amine, careful control of reaction conditions required |

| Scalability | Generally suitable for lab scale, can be challenging to scale up | Potentially more scalable if the initial synthesis of the acid is efficient | Good scalability |

| Key Reagents | LDA or n-BuLi, DMF | POCl₃, SOCl₂, mild reducing agents | DIBAL-H |

Conclusion

The synthesis of this compound can be approached through several viable pathways. The choice of the most suitable route will depend on the specific needs of the research or development project. Pathway A offers a direct approach from a commercially available starting material but requires expertise in handling organometallic reagents. Pathway B is a more classical approach that may involve a longer synthetic sequence but could be more amenable to large-scale production if the synthesis of the nicotinic acid precursor is optimized. Pathway C provides an efficient conversion from the corresponding nitrile, provided the starting material is accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers and scientists to successfully synthesize this important chemical intermediate.

References

- Google Patents. (n.d.). Synthesis of pyridine aldehydes.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis. Retrieved from [Link]

-

PubMed. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Pyridinecarboxaldehyde: A Cornerstone Intermediate for Chemical Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Retrieved from [Link]

-

Wikipedia. (2024). Vilsmeier–Haack reaction. Retrieved from [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

-

HETEROCYCLES, Vol. 91, No. 3, 2015. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (2024). Reimer–Tiemann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

-

Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloronicotinonitriles.

-

Wikipedia. (2024). Directed ortho metalation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Reduction of Aldehydes. Retrieved from [Link]

-

Lithium Link. (2003). Directed (ortho) Metallation. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

CORE. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the. Retrieved from [Link]

-

J-STAGE. (n.d.). Biosynthesis of pyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

-

PMC. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

-

MDPI. (n.d.). Selective Enzymatic Reduction of Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

Biological activity of 2,6-Dichloro-4-methylnicotinaldehyde

An In-Depth Technical Guide on the Biological Activity of 2,6-Dichloro-4-methylnicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of this compound. While direct biological data for this specific compound is limited in publicly accessible literature, its structural features—a chlorinated pyridine core—place it within a class of compounds known for significant roles in medicinal chemistry and agrochemical development. This document synthesizes information on related structures to build a rationale for investigating its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. Furthermore, it offers detailed, field-proven experimental protocols for researchers to systematically evaluate these potential biological activities. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or industrial potential of novel heterocyclic compounds.

Introduction to this compound

This compound, with CAS number 91591-70-7, is a halogenated pyridine derivative.[1][2][3] Its structure consists of a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and an aldehyde group at position 3 (nicotinaldehyde). This molecular architecture, featuring both electron-withdrawing and lipophilic properties, is advantageous in pharmaceutical and agrochemical design. The chlorine atoms enhance the electrophilic character of the pyridine ring, making it a versatile intermediate for nucleophilic substitution reactions, while the aldehyde group can participate in various condensation reactions, further expanding its synthetic utility.[4]

Historically, chlorinated pyridine derivatives have served as crucial building blocks in the synthesis of a wide range of functional molecules, from pesticides to active pharmaceutical ingredients (APIs).[5][6] For instance, the related compound 2,6-dichloro-4-methylnicotinonitrile is a key intermediate in the production of neonicotinoid insecticides, which act on the insect nervous system. The presence of the reactive aldehyde group in this compound suggests its potential as a precursor for synthesizing Schiff bases, chalcones, and other heterocyclic systems that have demonstrated significant biological activities.[7][8]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 91591-70-7 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO | [2][3] |

| Molecular Weight | 190.03 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [6] |

| SMILES Code | CC1=CC(Cl)=NC(Cl)=C1C=O | [1] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis Overview

The synthesis of substituted dichloropyridines typically involves multi-step processes. For example, a general route to produce a similar compound, 2,6-dichloropyridine-4-carboxaldehyde, starts from 2,6-dihydroxy isonicotinic acid and proceeds through chlorination, amidation, dehydration, and finally, a reduction step.[9] Another common method for creating dichlorinated pyridine rings involves the reaction of a dihydroxypyridine precursor with phosphorus oxychloride at elevated temperatures.[5] The aldehyde functionality can be introduced through the oxidation of a corresponding alcohol or the reduction of a nitrile or ester group. For instance, the Swern oxidation, which uses dimethyl sulfoxide and oxalyl chloride, is a standard method for converting a primary alcohol to an aldehyde under mild conditions.[10]

Potential Biological Activities and Rationale for Investigation

The rationale for exploring the biological activities of this compound is rooted in the well-documented bio-potency of its structural analogues.

Potential Antimicrobial Activity

The dichloro-substituted aromatic ring is a common feature in many antimicrobial agents. The dichloroacetyl group, for example, is essential for the antibacterial activity of chloramphenicol and the amoebicidal activity of chlorophenoxamide.[11] Furthermore, Schiff bases derived from dichlorosalicylaldehyde have demonstrated significant antibacterial and antifungal properties, with metal complexes of these ligands often showing enhanced activity.[8] Given that this compound possesses a dichlorinated heterocyclic ring and a reactive aldehyde group suitable for creating imines (Schiff bases), it is a prime candidate for antimicrobial screening.

Potential Anticancer Activity

Numerous heterocyclic compounds containing chlorinated pyridine or similar moieties exhibit potent anticancer activities. Their mechanisms often involve the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest.[12][13] For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives, which share the nicotinonitrile scaffold, have shown exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapy drug Doxorubicin.[14][15] Chalcones, which can be synthesized from aldehydes like the title compound, have also been extensively studied as anticancer agents.[13] The introduction of chlorine atoms into a chalcone structure can significantly enhance its biological activity.[13] Therefore, derivatives of this compound warrant investigation for their antiproliferative effects on various cancer cell lines.

Potential Enzyme Inhibition

The pyridine ring is a common scaffold in the design of enzyme inhibitors.[16] The specific substitution pattern on the ring can confer selectivity and potency against various enzyme targets, such as kinases, histone deacetylases (HDACs), or monoamine oxidases (MAO).[16][17][18] For instance, nicotinamide-based compounds have been developed as potent and selective HDAC inhibitors.[16] The development of multi-target-directed ligands (MTDLs) often involves combining pharmacophores to inhibit multiple enzymes simultaneously, a strategy used in treating complex diseases like Alzheimer's.[17][18] The unique electronic and steric properties of this compound make it a valuable starting point for designing novel inhibitors against various enzymatic targets.

A Roadmap for Biological Evaluation: Experimental Protocols

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following protocols describe standard, robust assays for initial in vitro assessment.

Caption: A tiered workflow for evaluating the biological activity of a novel compound.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing reproducible MIC values.

Methodology:

-

Preparation of Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

-

Controls:

-

Positive Control: Wells containing bacteria and broth but no compound (should show growth).

-

Negative Control: Wells containing broth only (should show no growth).

-

Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This protocol assesses the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, Hela, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

-

Controls:

-

Untreated Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

-

Blank Control: Wells with medium only (no cells).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data to guide further research.

| Assay Type | Example Data for a Hypothetical Active Derivative | Interpretation |

| Antimicrobial MIC | S. aureus: 8 µg/mLE. coli: >128 µg/mL | The compound shows selective activity against Gram-positive bacteria. |

| Anticancer IC₅₀ | A549 (Lung): 1.2 µMMCF-7 (Breast): 0.7 µMHCT116 (Colon): 7.3 µM | The compound exhibits potent and selective cytotoxicity against lung and breast cancer cell lines.[12] |

| Enzyme Inhibition IC₅₀ | HDAC6: 50 nMHDAC1: 800 nM | The compound is a potent and selective inhibitor of HDAC6. |

Should this compound or its derivatives show promising activity in these primary screens, the next logical steps would involve:

-

Mechanism of Action Studies: Investigating how the compound exerts its biological effect, such as inducing apoptosis or arresting the cell cycle in cancer cells.[12]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify the key structural features required for activity and to optimize potency and selectivity.

-

In Vitro Toxicity: Assessing the cytotoxicity of promising compounds against non-cancerous human cell lines to determine their therapeutic index.

-

In Vivo Efficacy: Testing the most promising candidates in animal models to evaluate their efficacy and safety in a living system.

By following this structured approach, researchers can thoroughly characterize the biological activity of this compound and determine its potential for development into a valuable therapeutic or agrochemical agent.

References

-

Zhou, Q., Yu, M., & Chen, G. (2014). Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals, 31(4), 529-531. Retrieved from [Link]

- Szafran, M., et al. (1997). Molecular structures and hydrogen bonding in the 1:1 and 1:2 complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol. Journal of Molecular Structure, 145-160.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXYPHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) AND ITS FIRST TRANSITION METAL COMPLEXES. Retrieved from [Link]

- Google Patents. (1980). US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.

-

Li, Y., et al. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. Retrieved from [Link]

-

Justia Patents. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Retrieved from [Link]

- Google Patents. (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.

-

ResearchGate. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Organic Compounds with Biological Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

-

RASĀYAN J. Chem. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Retrieved from [Link]

-

NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

HNW-Chemicals. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). AU611813B2 - Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives.

-

MDPI. (n.d.). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Retrieved from [Link]

-

bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]

-

NIH. (n.d.). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Retrieved from [Link]

-

NIH. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

-

PubMed. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

-

PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. Retrieved from [Link]

-

RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

-

PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity of compounds identified in the leaf extract of Ficus arnottiana (Miq.) Miq. by GC-MS. Retrieved from [Link]

-

bioRxiv. (2025). Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. Retrieved from [Link]

-

PubMed. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Retrieved from [Link]

Sources

- 1. 91591-70-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:91591-70-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]

- 5. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. finechemicals.com.cn [finechemicals.com.cn]

- 10. prepchem.com [prepchem.com]

- 11. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methylnicotinaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring two reactive chlorine atoms and a formyl group on a pyridine scaffold, provides multiple avenues for chemical modification, making it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering insights into its utility in modern drug discovery.

Introduction: The Strategic Importance of a Dichlorinated Pyridine Aldehyde

Substituted pyridines are a cornerstone of pharmaceutical development, with their heterocyclic core present in a wide array of approved drugs.[1] Among these, this compound stands out due to its trifunctional nature. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The aldehyde group at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations. The methyl group at the 4-position can also be a site for further functionalization or can contribute to the steric and electronic properties of the final molecule. This combination of reactive sites makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of this compound: A Step-by-Step Approach

While a definitive, publicly available, step-by-step synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds. A likely precursor is 2,6-dichloro-3,4-lutidine (2,6-dichloro-3,4-dimethylpyridine), which can be selectively oxidized at the 3-methyl group.

A general and effective method for the synthesis of chlorinated pyridine aldehydes involves the oxidation of the corresponding methyl or hydroxymethylpyridines. For instance, the synthesis of the related 2,6-dichloropyridine-3-carboxaldehyde is achieved through the oxidation of (2,6-dichloropyridin-3-yl)methanol using Dess-Martin periodinane.[2] This suggests a similar strategy could be employed for the target molecule.

Alternatively, formylation of a pre-functionalized 2,6-dichloro-4-methylpyridine could be a viable route. Methods like the Vilsmeier-Haack reaction are known for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Below is a representative, field-proven protocol for the synthesis of a structurally similar compound, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a Dichloropyridine Aldehyde (Representative)

This protocol outlines the synthesis of a dichloropyridine aldehyde via the oxidation of the corresponding alcohol, a common and effective method in organic synthesis.

Step 1: Synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)methanol

A suitable starting material would be 2,6-dichloro-4-methylnicotinic acid. This can be reduced to the corresponding alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH3·THF).

Materials:

-

2,6-dichloro-4-methylnicotinic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 2,6-dichloro-4-methylnicotinic acid in anhydrous THF, slowly add the borane-tetrahydrofuran complex at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,6-dichloro-4-methylpyridin-3-yl)methanol.

Step 2: Oxidation to this compound

The synthesized alcohol can then be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Materials:

-

(2,6-Dichloro-4-methylpyridin-3-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of (2,6-dichloro-4-methylpyridin-3-yl)methanol in dichloromethane, add Dess-Martin periodinane portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and stir for 30 minutes.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: A hypothetical synthetic route to a kinase inhibitor utilizing this compound.

In this hypothetical pathway:

-

Reductive amination of the aldehyde group with a primary amine (R¹-NH₂) introduces a key side chain.

-

A Suzuki coupling reaction at one of the chlorine positions with a boronic acid (R²-B(OH)₂) adds another crucial fragment.

-

A final nucleophilic aromatic substitution with another amine (R³-NH₂) at the remaining chlorine position completes the synthesis of the target kinase inhibitor.

This stepwise approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the R¹, R², and R³ groups, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

This compound is a powerful and versatile intermediate in the field of medicinal chemistry. Its unique combination of reactive functional groups provides a flexible platform for the synthesis of complex and diverse molecular scaffolds. The ability to selectively modify the aldehyde and the two chlorine atoms allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery and development programs.

References

Sources

The Unseen Catalyst: A Technical Guide to 2,6-Dichloro-4-methylnicotinaldehyde, a Cornerstone of Modern Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Aldehyde

In the intricate landscape of chemical synthesis, certain molecules, while not always the final product, play a pivotal role as indispensable building blocks. 2,6-Dichloro-4-methylnicotinaldehyde is one such unassuming yet critical intermediate. This halogenated pyridine derivative, characterized by its unique substitution pattern, has quietly carved a niche for itself in the realms of pharmaceutical and agrochemical research and development. Its strategic importance lies in the reactive handles it offers for constructing complex molecular architectures, making it a valuable precursor for a range of bioactive compounds. This technical guide delves into the discovery, synthesis, and multifaceted applications of this compound, providing a comprehensive resource for scientists leveraging its synthetic potential.

While a definitive historical account of the initial discovery of this compound is not prominently documented in publicly accessible records, its emergence is intrinsically linked to the broader exploration of functionalized pyridine chemistry throughout the 20th century. The development of synthetic methodologies aimed at introducing diverse substituents onto the pyridine ring paved the way for the creation of a vast library of novel compounds for biological screening. The synthesis of the closely related compound, 2,6-dichloro-4-methylnicotinonitrile, was first reported in the late 20th century as part of research into new crop protection agents, suggesting a similar timeframe for the development of the aldehyde counterpart.[1]

Deciphering the Synthesis: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes, with the choice of method often dictated by the availability of starting materials, desired scale, and process efficiency. The most plausible and widely employed method is the Vilsmeier-Haack reaction, a classic and powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3][4][5]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4][5]

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Sources

Topic: Homologs and Analogs of 2,6-Dichloro-4-methylnicotinaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenated and functionalized pyridine derivatives, such as 2,6-Dichloro-4-methylnicotinaldehyde, serve as exceptionally versatile building blocks for the synthesis of novel molecular entities. This technical guide offers a comprehensive exploration of this core compound, its synthesis, and the chemical space occupied by its homologs and analogs. We delve into the strategic considerations behind its use in synthetic chemistry, provide detailed experimental protocols, and illustrate its potential application in a drug discovery workflow. This document is intended to be a resource for researchers engaged in the design and synthesis of complex molecules for pharmaceutical and agrochemical applications.

The Core Structure: this compound

This compound (CAS 91591-70-7) is a trifunctional heterocyclic compound whose value lies in the orthogonal reactivity of its constituent functional groups.[1][2][3][4] The molecule's architecture presents three key sites for chemical elaboration:

-

The Aldehyde Group (C3-position): As a versatile electrophile, the aldehyde is a gateway to a vast number of chemical transformations, including reductive aminations, Wittig-type olefinations, and condensation reactions to form larger, more complex heterocyclic systems. In pharmaceutical synthesis, aldehydes are indispensable intermediates for building molecular complexity.[5]

-

The Chloro-Substituents (C2 and C6-positions): The pyridine ring is an electron-deficient aromatic system. This electronic nature is further amplified by the two electron-withdrawing chlorine atoms, making the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6] This allows for the displacement of the chloride ions by a wide range of nucleophiles (O-, N-, S-, and C-based), enabling the systematic introduction of diverse functional groups.[7][8] The relative reactivity of the C2 and C6 positions can often be modulated by steric and electronic factors, sometimes allowing for regioselective functionalization.

A prevalent synthetic strategy for this compound begins with its nitrile precursor, 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4).[9] The nitrile is then selectively reduced to the aldehyde.

Experimental Protocol: Synthesis via Nitrile Reduction

The selective reduction of a nitrile to an aldehyde requires careful control to prevent over-reduction to the primary amine.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it forms a stable intermediate imine-alane complex at low temperatures, which is then hydrolyzed to the aldehyde during aqueous workup.[11][12][13]

Objective: To synthesize this compound from 2,6-dichloro-4-methylnicotinonitrile.

Materials:

-

2,6-dichloro-4-methylnicotinonitrile

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

-

Anhydrous dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer.

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 equiv) in anhydrous DCM (to make a ~0.2 M solution) in a flame-dried, three-neck round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow, careful addition of 2M HCl at -78 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Experimental Choices:

-

Inert Atmosphere: DIBAL-H is highly reactive with atmospheric oxygen and moisture.

-

Anhydrous Conditions: Water will rapidly decompose the DIBAL-H reagent.

-

Low Temperature (-78 °C): This is critical to control the reactivity of DIBAL-H and trap the reaction at the intermediate imine stage, preventing over-reduction to the corresponding alcohol or amine.[13]

-

Acidic Workup: The acid hydrolyzes the intermediate imine-alane complex to release the desired aldehyde.

The Chemical Space: Homologs and Analogs

The true synthetic power of this compound is as a scaffold for creating libraries of related compounds. By systematically altering its structure, chemists can fine-tune properties like steric bulk, electronics, lipophilicity, and metabolic stability, which is a cornerstone of modern drug discovery.[14]

Homologs: Modifying the 4-Position Alkyl Chain

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). Modifying the 4-position substituent allows for probing steric tolerance in target binding pockets.

| Compound | Key Structural Difference | Potential Implications in Drug Design |

| 2,6-Dichloro-4-ethyl nicotinaldehyde | Addition of one methylene unit. | Increased lipophilicity and steric bulk. May alter binding orientation or introduce new van der Waals interactions. |

| 2,6-Dichloro-4-isopropyl nicotinaldehyde | Branched alkyl group. | Introduces significant steric hindrance near the core. Can enhance selectivity for specific protein isoforms or improve metabolic stability by blocking a potential site of oxidation. |

| 2,6-Dichloro-4-cyclopropyl nicotinaldehyde | Introduction of a strained ring. | Acts as a "metabolically stable ethyl group." Can improve binding affinity and pharmacokinetic properties. |

Analogs: Diverse Structural Modifications

Analogs possess structures that are similar to the core compound but are not necessarily part of a homologous series. These modifications can have profound effects on the molecule's chemical and biological properties.

| Analog Example | Key Structural Difference | Potential Implications in Drug Design |

| 2,6-Dichloro-4-methoxy nicotinaldehyde[15][16] | Methoxy group (electron-donating via resonance). | Alters the electronic profile of the ring, potentially affecting pKa and reactivity. Can act as a hydrogen bond acceptor. |

| 2,6-Dichloro-4-(trifluoromethyl) nicotinaldehyde[17] | Trifluoromethyl group (strongly electron-withdrawing). | Significantly lowers the pKa of the pyridine nitrogen. Can improve metabolic stability and membrane permeability. |

| 2,6-Dichloro-4-(dimethylamino) nicotinaldehyde[18] | Dimethylamino group (strongly electron-donating). | Greatly increases the basicity of the pyridine ring. Can serve as a key interaction point in a binding site. |

| 6-Chloro-2-methoxy-4-methylnicotinaldehyde[19] | Asymmetric substitution at C2/C6. | Creates a platform for sequential and site-selective SNAr reactions, enabling the synthesis of highly complex, differentially substituted pyridines. |

Application in a Drug Discovery Context

The described scaffold is an ideal starting point for a lead discovery program. The ability to generate a diverse library of analogs allows for rapid exploration of the structure-activity relationship (SAR).

Hypothetical Workflow: Kinase Inhibitor Discovery

Let's hypothesize a campaign to discover an inhibitor for a novel protein kinase, "Kinase-X," implicated in a disease pathway.

Caption: A typical drug discovery workflow from scaffold to lead candidate.

Target Pathway Visualization

The identified lead candidate would ideally inhibit a key node in a disease-driving signaling pathway, preventing downstream pathological effects.

Caption: Inhibition of the hypothetical "Kinase-X" node in a signaling cascade.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its well-defined points of reactivity allow for controlled, stepwise diversification, making it an invaluable tool for constructing libraries of novel compounds. A thorough understanding of the principles of nitrile reduction and nucleophilic aromatic substitution is key to unlocking the full potential of this scaffold. For research teams in drug discovery and materials science, mastering the chemistry of this and related building blocks provides a significant advantage in the quest to design and synthesize the next generation of functional molecules.

References

-

Title: Nitrile reduction Source: Wikipedia URL: [Link]

-

Title: Aldehyde synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Nitrile to Aldehyde - Common Conditions Source: The Reaction Map URL: [Link]

-

Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product Source: Fine Chemicals URL: [Link]

-

Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: ResearchGate URL: [Link]

-

Title: Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of 2,6-dichloro-4-nitrobenzaldehyde Source: PrepChem.com URL: [Link]